2,2-DIMETHYL-4(R)-4-BROMOMETHYL-1,3-DIOXALANE
Description
2,2-Dimethyl-4(R)-4-bromomethyl-1,3-dioxalane is a five-membered 1,3-dioxolane derivative characterized by:
- Steric hindrance: Two methyl groups at the 2-position stabilize the ring and influence reactivity.
- Chiral center: The 4(R)-bromomethyl substituent introduces stereochemical specificity, critical for asymmetric synthesis.
- Functional group: The bromomethyl group acts as a leaving group, enabling nucleophilic substitution reactions.
Properties
IUPAC Name |
(4R)-4-(bromomethyl)-2,2-dimethyl-1,3-dioxolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11BrO2/c1-6(2)8-4-5(3-7)9-6/h5H,3-4H2,1-2H3/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOPZKFNSQYCIPP-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)CBr)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OC[C@@H](O1)CBr)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Optimization
-
Reagents : Glycerol monobromhydrin, acetaldehyde, benzene.
-
Catalyst : None required; inert conditions suffice.
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Temperature : Reflux (~80°C).
Hydrogenolysis of the bromomethyl intermediate with Pd/C and sodium bicarbonate in ethanol at 3 atm H₂ pressure confirms the stereochemical outcome, yielding 2,4-dimethyl-1,3-dioxolanes. This method prioritizes simplicity but requires careful control of reaction duration to minimize side products.
Bromination of Hydroxymethyl Precursors
Bromination of hydroxymethyl-substituted dioxolanes offers a direct route to introduce the bromomethyl group. While specific data for 2,2-dimethyl derivatives are limited, analogous reactions using phosphorus tribromide (PBr₃) or hydrobromic acid (HBr) in dichloromethane or ether solvents are well-documented.
Mechanism and Kinetics
The reaction proceeds via nucleophilic substitution (Sₙ2), where the hydroxyl group is replaced by bromide. For example:
Key Parameters :
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Solvent : Anhydrous dichloromethane or diethyl ether.
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Temperature : 0–25°C (prevents thermal degradation).
Stereoselective Synthesis
Achieving the (R)-configuration at the 4-position necessitates enantioselective methods. Chiral auxiliaries, such as (R)-binol or Evans oxazolidinones, can induce asymmetry during cyclization or bromination. A patent by Google Patents (EP2809664B1) describes asymmetric catalysis using palladium complexes to synthesize methylene-dioxolanes, which can be adapted for bromomethyl derivatives.
Catalytic Asymmetric Bromination
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Catalyst : Pd(OAc)₂ with chiral ligands (e.g., BINAP).
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Reagents : Bromine source (NBS or Br₂), dioxolane precursor.
Industrial-Scale Production
Large-scale synthesis employs continuous flow reactors to enhance efficiency. The patent EP2809664B1 outlines a modular system where bromination and cyclization occur in tandem, minimizing intermediate isolation.
Process Parameters
| Step | Conditions | Output Efficiency |
|---|---|---|
| Cyclization | Benzene, 80°C, Dean-Stark trap | 75% |
| Bromination | PBr₃, CH₂Cl₂, 25°C | 85% |
| Purification | Distillation or crystallization | 95% purity |
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions
2,2-DIMETHYL-4(R)-4-BROMOMETHYL-1,3-DIOXALANE undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify its structure.
Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of methyl derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide yields azido derivatives, while oxidation with potassium permanganate can produce carboxylic acids.
Scientific Research Applications
Applications in Organic Synthesis
-
Intermediate in Synthesis:
- 2,2-Dimethyl-4(R)-4-bromomethyl-1,3-dioxolane serves as an important intermediate in the synthesis of complex organic molecules. Its unique structure allows for various substitution and elimination reactions, making it versatile for creating diverse chemical entities.
- Synthesis of Medicinal Compounds:
- Polymer Chemistry:
Case Study 1: Synthesis of Pyrazoles
In a study published in the Journal of Organic Chemistry, researchers demonstrated that 2,2-dimethyl-4(R)-4-bromomethyl-1,3-dioxolane could be effectively used as a precursor for synthesizing pyrazole derivatives. The reaction involved the condensation of the dioxolane with hydrazine derivatives under acidic conditions, yielding high purity products with significant biological activity against certain pathogens .
Case Study 2: Development of Insecticides
A patent application detailed a novel method for synthesizing methylene-1,3-dioxolanes from halogenated dioxolanes like 2,2-dimethyl-4(R)-4-bromomethyl-1,3-dioxolane. The resulting compounds were evaluated for insecticidal properties, showing promising results that could lead to new agricultural chemicals .
Mechanism of Action
The mechanism of action of 2,2-DIMETHYL-4(R)-4-BROMOMETHYL-1,3-DIOXALANE involves its reactivity with various nucleophiles and electrophiles. The bromomethyl group is highly reactive, allowing the compound to participate in a wide range of chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
Comparison with Similar Compounds
Halogenated Derivatives
Key Findings :
- Reactivity : Iodine’s larger atomic radius makes it a better leaving group than bromine, but bromine offers a balance of reactivity and stability .
- Physical Properties : The iodomethyl derivative has a lower boiling point under reduced pressure, likely due to weaker intermolecular forces compared to bromine analogs .
Aminomethyl Derivatives
Key Findings :
- Stereochemistry : The R-configuration () and S-configuration () exhibit distinct chiral interactions, impacting their utility in asymmetric catalysis .
- Reactivity : The amine group facilitates condensation and coordination chemistry, contrasting with the bromomethyl group’s substitution reactivity .
Ring System and Functional Group Variations
Biological Activity
2,2-Dimethyl-4(R)-4-bromomethyl-1,3-dioxalane is a chemical compound with significant potential in various biological applications. This article explores its biological activity, including pharmacological properties, synthesis methods, and relevant case studies.
- Molecular Formula: C₆H₁₁BrO₂
- Molecular Weight: 195.05 g/mol
- CAS Number: 14437-87-7
- Density: 1.4 ± 0.1 g/cm³
- Boiling Point: Approximately 192.2 °C at 760 mmHg
- Flash Point: 74.8 °C
Synthesis Methods
The synthesis of 2,2-dimethyl-4(R)-4-bromomethyl-1,3-dioxalane typically involves the bromomethylation of dioxolane derivatives. Various methodologies have been reported in literature, including the use of N,N-dimethylformamide (DMF) as a solvent and sodium hydride as a base, leading to high yields of the desired compound .
Example Reaction Conditions:
- Reactants: 4-chloroquinolin-2(1H)-one and sodium hydride.
- Solvent: DMF.
- Temperature: Stirred at room temperature followed by heating to 90°C.
- Yield: Approximately 93.6% after purification .
Biological Activity
Research indicates that compounds similar to 2,2-dimethyl-4(R)-4-bromomethyl-1,3-dioxalane exhibit various biological activities, including antimicrobial and anticancer properties.
Antimicrobial Activity
Studies have shown that dioxolane derivatives can possess significant antimicrobial properties against various bacterial strains. The bromomethyl group enhances the lipophilicity of the compound, potentially improving its ability to penetrate microbial membranes .
Anticancer Potential
Recent investigations into dioxolane-based compounds have highlighted their potential as anticancer agents. For instance, derivatives have been tested for their ability to inhibit cell proliferation in human cancer cell lines. The presence of the bromomethyl group is believed to contribute to the modulation of cellular pathways involved in apoptosis and cell cycle regulation .
Case Studies
Q & A
Q. What are the standard synthetic routes for preparing 2,2-dimethyl-4(R)-4-bromomethyl-1,3-dioxolane, and how is stereochemical integrity maintained?
Methodological Answer: The compound is typically synthesized via a two-step process:
Alkylation of (R)-glyceraldehyde derivatives : (R)-(2,2-dimethyl-1,3-dioxolan-4-yl)methanol is reacted with brominating agents (e.g., PBr₃ or HBr in controlled conditions) to introduce the bromomethyl group .
Stereochemical control : The (R)-configuration at the C4 position is preserved by using chiral starting materials and avoiding harsh reaction conditions that might induce racemization. Polarimetric analysis and chiral HPLC are employed to verify enantiomeric purity .
Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?
Methodological Answer:
- NMR :
- ¹H NMR : The bromomethyl group (-CH₂Br) appears as a triplet (~δ 3.5–4.0 ppm) coupled to adjacent protons. The dioxolane ring protons (C4 and C5) show distinct splitting patterns due to stereochemical constraints .
- ¹³C NMR : The quaternary carbons (C2 and C2') of the dioxolane ring resonate at ~100–110 ppm, while the brominated carbon (C4-CH₂Br) appears at ~30–35 ppm .
- X-ray crystallography : Used to confirm the (R)-configuration and spatial arrangement of substituents. Key metrics include bond angles around the dioxolane ring and Br-C distances .
Advanced Research Questions
Q. How does the bromomethyl group influence the reactivity of 2,2-dimethyl-4(R)-4-bromomethyl-1,3-dioxolane in nucleophilic substitution reactions, and what competing pathways must be mitigated?
Methodological Answer:
- Reactivity : The bromomethyl group is highly electrophilic, enabling SN2 reactions with nucleophiles (e.g., amines, thiols). However, steric hindrance from the dioxolane ring and 2,2-dimethyl groups can reduce reaction rates.
- Competing pathways : Elimination (E2) may occur under basic conditions, forming a vinyl ether byproduct. To suppress this, use polar aprotic solvents (e.g., DMF) and mild bases (e.g., K₂CO₃) .
- Case study : In the synthesis of thiourea derivatives (e.g., 3-(2-bromo-4-chlorophenyl)-1,1-dimethylthiourea), controlled addition of dimethylamine in anhydrous dioxane minimizes elimination .
Q. What strategies are effective for resolving contradictions in reported reaction yields or stereochemical outcomes involving this compound?
Methodological Answer:
- Variable analysis :
- Temperature : Higher temperatures (>60°C) accelerate racemization at C4. Kinetic studies under isothermal conditions (25–40°C) are recommended .
- Solvent effects : Protic solvents (e.g., ethanol) may stabilize transition states differently than aprotic solvents, altering stereoselectivity. Compare outcomes in dioxane vs. THF .
- Data reconciliation : Use high-purity reagents (≥99%) and replicate literature protocols with rigorous exclusion of moisture/oxygen. Cross-validate results using multiple analytical methods (e.g., HPLC, NMR, and mass spectrometry) .
Q. How can this compound serve as a chiral building block in asymmetric synthesis, and what functionalization methods preserve its stereochemical utility?
Methodological Answer:
- Grignard reactions : The bromomethyl group reacts with organomagnesium reagents to form extended carbon chains while retaining the dioxolane ring’s stereochemistry. For example, coupling with 2-thiopyridyl esters yields ketone adducts with >90% stereoretention .
- Cross-coupling catalysis : Suzuki-Miyaura reactions with arylboronic acids require Pd catalysts (e.g., Pd(PPh₃)₄) and mild bases (Na₂CO₃) to avoid ring-opening side reactions .
Q. What are the challenges in analyzing the compound’s stability under various storage conditions, and how can degradation products be identified?
Methodological Answer:
- Stability testing :
- Thermal degradation : Store at –20°C under inert gas (N₂/Ar) to prevent bromine loss or ring oxidation. Accelerated aging studies (40–60°C) reveal decomposition pathways .
- Hydrolytic sensitivity : The dioxolane ring is prone to acid-catalyzed hydrolysis. Monitor pH during aqueous workups and use buffered solutions (pH 6–8) .
- Degradation analysis : LC-MS identifies hydrolyzed products (e.g., diols or carboxylic acids). Compare fragmentation patterns with reference standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
